BPR1J-097 is classified under kinase inhibitors, specifically targeting the FLT3 (Fms-like tyrosine kinase 3) pathway, which is often mutated in AML. The compound's development is part of ongoing efforts to create targeted therapies that can effectively manage hematological malignancies.
The synthesis of BPR1J-097 involves several steps that are typical for small molecule drug development. The process generally includes:
The detailed synthetic route has not been fully disclosed in public literature, but it typically follows established medicinal chemistry protocols.
BPR1J-097's molecular structure can be characterized by its specific arrangement of atoms, which is crucial for its function as a FLT3 inhibitor. The exact molecular formula and structural details can be derived from chemical databases or publications detailing its synthesis.
The molecular structure plays a critical role in determining the binding affinity and specificity of BPR1J-097 towards its target.
While specific chemical reactions involving BPR1J-097 are not extensively documented, its mechanism of action as a kinase inhibitor suggests that it participates in competitive inhibition at the active site of FLT3.
Further studies would be required to elucidate any secondary reactions or metabolic pathways involving this compound.
BPR1J-097 exerts its pharmacological effects primarily through:
The effectiveness of BPR1J-097 against AML is supported by various studies demonstrating its ability to inhibit cell proliferation in vitro and in vivo.
The physical and chemical properties of BPR1J-097 are essential for understanding its behavior in biological systems:
Specific values for these properties may not be readily available but are critical for further development.
BPR1J-097 is primarily being researched for its application in treating acute myeloid leukemia. Its role as a FLT3 inhibitor positions it within a growing category of targeted therapies aimed at improving outcomes for patients with specific genetic mutations associated with cancer.
Research continues to explore the efficacy of BPR1J-097 in combination with other therapies, potentially enhancing treatment regimens for AML patients. Further clinical trials will be necessary to establish safety profiles, optimal dosing strategies, and long-term outcomes associated with this compound.
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the accumulation of undifferentiated myeloid blasts in the bone marrow and peripheral blood. The FMS-like tyrosine kinase 3 (FLT3) receptor, a class III receptor tyrosine kinase, plays a critical role in normal hematopoiesis by regulating survival, proliferation, and differentiation of hematopoietic stem cells. Upon binding its ligand (FLT3-L), FLT3 dimerizes and activates downstream signaling cascades, including PI3K/AKT, RAS/MAPK, and STAT5 pathways [8]. In approximately 30% of AML cases, gain-of-function mutations in FLT3 drive leukemogenesis through constitutive kinase activation independent of ligand binding. These mutations are associated with high leukemic burden, rapid progression, and poor clinical outcomes, with 5-year survival rates below 10% in patients over 65 [8].
Table 1: Prevalence and Impact of FLT3 Mutations in AML
Mutation Type | Frequency (%) | Key Pathogenic Mechanism | Prognostic Impact |
---|---|---|---|
FLT3-ITD | 20–25 | Constitutive kinase activation; STAT5 hyperphosphorylation | High relapse risk; poor overall survival |
FLT3-TKD (e.g., D835Y) | 7–10 | Altered kinase conformation; ATP-binding affinity | Context-dependent; influences TKI resistance |
Wild-type FLT3 overexpression | ~70 | Enhanced ligand sensitivity | Intermediate risk |
FLT3 mutations are categorized into two major classes:
Both mutations are validated therapeutic targets due to their driver roles in AML pathogenesis. Co-occurrence with mutations in NPM1, DNMT3A, or CEBPA further refines risk stratification and influences therapeutic responses [8].
Table 2: Molecular and Clinical Features of FLT3 Mutation Subtypes
Feature | FLT3-ITD | FLT3-TKD (D835Y) |
---|---|---|
Primary location | Juxtamembrane domain | Tyrosine kinase domain |
Signaling bias | STAT5 hyperactivation | MAPK/PI3K dominance |
Common co-mutations | NPM1, DNMT3A | CEBPA, WT1 |
Resistance mechanisms | Clonal evolution; stromal protection | Gatekeeper mutations (e.g., F691L) |
First-generation FLT3 inhibitors (e.g., midostaurin, sorafenib) exhibit limitations that restrict their clinical utility:
Second-generation inhibitors (e.g., quizartinib) show improved specificity but remain vulnerable to D835Y mutations. Consequently, unmet needs include inhibitors with broader mutation coverage, reduced off-target effects, and combinatorial synergy [8].
Table 3: Limitations of Clinically Evaluated FLT3 Inhibitors
Inhibitor | Generation | Key Limitations | Vulnerable Mutations |
---|---|---|---|
Midostaurin | First | Multi-kinase inhibition; toxicity | D835Y, F691L |
Sorafenib | First | RAF/VEGFR off-target effects; resistance | D835Y |
Quizartinib | Second | D835Y resistance; QTc prolongation | D835Y, F691L |
Gilteritinib | Second | Limited activity against F691L | F691L |
BPR1J-097 (chemical name: 4-(4-methylpiperazin-1-yl)-N-(3-(3-(phenylsulfonamido)phenyl)-1H-pyrazol-5-yl)benzamide; CAS#1327167-19-0) was designed to address the limitations of existing FLT3 inhibitors. Its development rationale hinges on three pillars:
Table 4: Preclinical Profile of BPR1J-097
Parameter | Value | Experimental Context |
---|---|---|
FLT3-ITD IC~50~ | 1–10 nM | Biochemical kinase assay |
FLT3-D835Y IC~50~ | <50 nM | SelectScreen kinase profiling |
MOLM-13 GC~50~ | 21 ± 7 nM | Cellular proliferation assay |
MV4-11 GC~50~ | 46 ± 14 nM | Cellular proliferation assay |
Selectivity (VEGFR1/2) | IC~50~ >1,000 nM | Kinase-Glo assay |
In vivo efficacy | Tumor regression at 25 mg/kg | MV4-11 xenograft model |
BPR1J-097’s distinct chemical scaffold and favorable pharmacokinetics (AUC = 14,200 ng·h/mL; t~1/2~ = 4.2 h in rats) position it as a candidate for overcoming clinical resistance [2] [7]. Future directions include combinatorial studies with histone deacetylase inhibitors (e.g., vorinostat), which synergistically enhance apoptosis via MCL-1 downregulation [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: